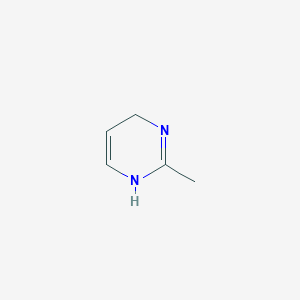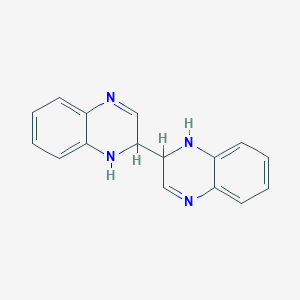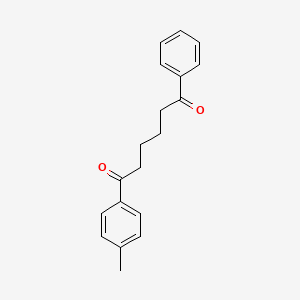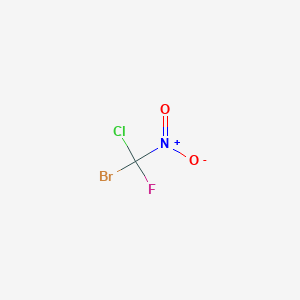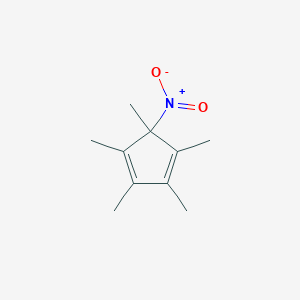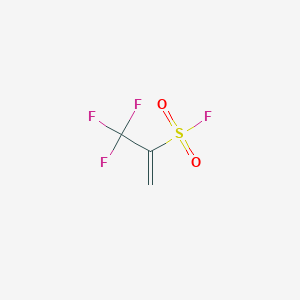![molecular formula C24H42NO2P B14340124 N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide CAS No. 102867-82-3](/img/structure/B14340124.png)
N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide is a complex organic compound with a molecular formula of C24H42NO2P. This compound is known for its unique structural features, which include a phosphoryl group attached to an acetamide backbone. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide typically involves the reaction of octylphenylphosphine oxide with dibutylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The process is monitored to ensure optimal yield and purity. Advanced purification methods, including distillation and crystallization, are employed to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The amide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives and reduced forms of the original compound, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes, thereby exerting its effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diisobutyl-2-[octyl(phenyl)phosphoryl]acetamide
- N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]propionamide
Uniqueness
N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide stands out due to its specific structural configuration, which imparts unique chemical properties. Compared to similar compounds, it exhibits distinct reactivity patterns and binding affinities, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
102867-82-3 |
|---|---|
Molekularformel |
C24H42NO2P |
Molekulargewicht |
407.6 g/mol |
IUPAC-Name |
N,N-dibutyl-2-[octyl(phenyl)phosphoryl]acetamide |
InChI |
InChI=1S/C24H42NO2P/c1-4-7-10-11-12-16-21-28(27,23-17-14-13-15-18-23)22-24(26)25(19-8-5-2)20-9-6-3/h13-15,17-18H,4-12,16,19-22H2,1-3H3 |
InChI-Schlüssel |
ODBURZRXPILWES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCP(=O)(CC(=O)N(CCCC)CCCC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


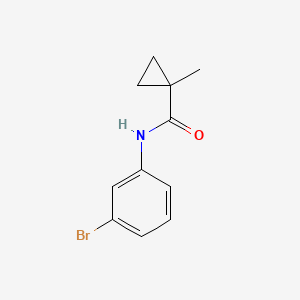
![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
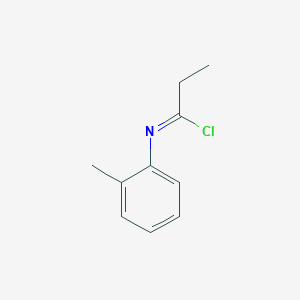
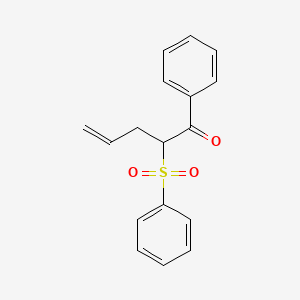
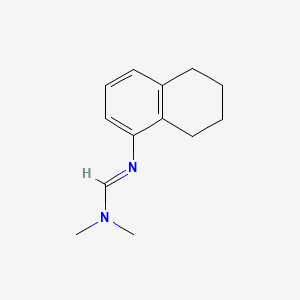
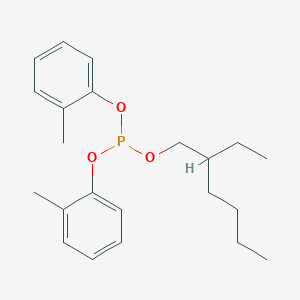
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
